![molecular formula C20H22F2N4O B5643573 2-(3,5-difluorobenzyl)-8-(6-methyl-3-pyridazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5643573.png)
2-(3,5-difluorobenzyl)-8-(6-methyl-3-pyridazinyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Spirocyclic compounds, such as 2,8-diazaspiro[4.5]decanes, are notable for their diverse biological activities and potential in drug development. These compounds often feature in the synthesis of pharmaceuticals due to their unique three-dimensional structures, which can significantly influence their biological properties.
Synthesis Analysis
The synthesis of spirocyclic compounds typically involves strategies like oxidative cyclization of olefinic precursors, as illustrated in the synthesis of azaspiro[4.5]decane systems (Martin‐Lopez & Bermejo, 1998). Such methodologies allow for the construction of complex spirocyclic frameworks with high precision.
Molecular Structure Analysis
Structural characterization techniques such as FT-IR, 1H-NMR, 13C-NMR, X-ray, and HRMS spectral analysis are crucial for determining the molecular structure of spiro compounds. These methods provide detailed insights into the arrangement of atoms within the molecule and its conformational properties, as demonstrated in studies of triazaspirodecanone derivatives (Guillon et al., 2020).
properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-8-(6-methylpyridazin-3-yl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O/c1-14-2-3-18(24-23-14)25-6-4-20(5-7-25)11-19(27)26(13-20)12-15-8-16(21)10-17(22)9-15/h2-3,8-10H,4-7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBHROHMFYMQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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